molecular formula C18H27N3O2 B248160 N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

Cat. No. B248160
M. Wt: 317.4 g/mol
InChI Key: NEGMMCSXXRTWFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide, also known as Lu AE58054, is a novel drug candidate that has attracted significant attention in the field of neuroscience. It is a selective 5-HT6 receptor antagonist and has shown promising results in preclinical studies for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia.

Mechanism of Action

N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide AE58054 is a selective antagonist of the 5-HT6 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. The 5-HT6 receptor is involved in the regulation of cognitive function, and its blockade has been shown to improve cognitive performance in animal models. N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide AE58054's mechanism of action involves the inhibition of the 5-HT6 receptor, which results in increased levels of acetylcholine and dopamine in the brain, both of which are important neurotransmitters involved in cognitive function.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide AE58054 has been shown to have a number of biochemical and physiological effects in preclinical studies. These include increased levels of acetylcholine and dopamine in the brain, as well as improved synaptic plasticity and neurogenesis. It has also been shown to reduce the production of amyloid-beta, a protein that is implicated in the pathogenesis of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide AE58054 is its selectivity for the 5-HT6 receptor, which reduces the potential for off-target effects. It has also been shown to have good pharmacokinetic properties, including good brain penetration and a long half-life. However, one limitation of N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide AE58054 is that it has only been studied in preclinical models, and its efficacy and safety in humans are still unknown.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide AE58054. One area of interest is the potential for its use in combination with other drugs for the treatment of cognitive impairment. Another area of interest is the development of more selective 5-HT6 receptor antagonists with improved efficacy and safety profiles. Additionally, there is a need for clinical trials to determine the safety and efficacy of N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide AE58054 in humans, particularly in the context of Alzheimer's disease and schizophrenia.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide AE58054 involves a multistep process that starts with the preparation of 2,3-dihydro-1H-inden-5-ol. This is followed by the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group, which is then converted to a bromide via reaction with thionyl chloride and lithium bromide. The bromide is then reacted with 4-(2-hydroxyethyl)piperazine to yield the final product, N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide AE58054.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide AE58054 has been extensively studied in preclinical models of cognitive impairment, including animal models of Alzheimer's disease and schizophrenia. It has been shown to improve cognitive performance in these models, suggesting that it may have potential as a therapeutic agent for these conditions.

properties

Product Name

N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

InChI

InChI=1S/C18H27N3O2/c22-13-12-21-10-8-20(9-11-21)7-6-18(23)19-17-5-4-15-2-1-3-16(15)14-17/h4-5,14,22H,1-3,6-13H2,(H,19,23)

InChI Key

NEGMMCSXXRTWFM-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CCN3CCN(CC3)CCO

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CCN3CCN(CC3)CCO

Origin of Product

United States

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